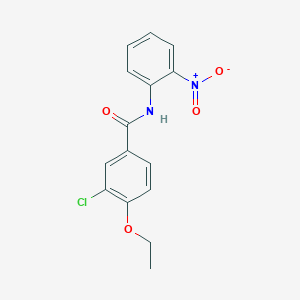![molecular formula C20H20N2O2 B4882181 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime CAS No. 5548-89-0](/img/structure/B4882181.png)
9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime
Übersicht
Beschreibung
9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime, also known as FCCO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime is in the field of neuroscience, where it has been shown to inhibit the activity of the nitric oxide synthase enzyme, which is involved in the regulation of neuronal signaling. 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime exerts its effects by inhibiting the activity of the nitric oxide synthase enzyme, which is involved in the production of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including neuronal signaling and inflammation. By inhibiting the production of nitric oxide, 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime can modulate these processes.
Biochemische Und Physiologische Effekte
9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime can inhibit the activity of the nitric oxide synthase enzyme, leading to a decrease in nitric oxide production. This, in turn, can lead to a reduction in neuronal signaling and inflammation. Additionally, 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime is its high purity, which makes it suitable for use in a variety of lab experiments. Additionally, 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime has been shown to have low toxicity, which makes it a safer alternative to other nitric oxide synthase inhibitors. However, one of the limitations of 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime is its limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime. One area of interest is the development of novel 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime derivatives with improved solubility and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime and its potential applications in various fields of scientific research. Finally, clinical trials are needed to determine the safety and efficacy of 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime in humans.
Eigenschaften
IUPAC Name |
(fluoren-9-ylideneamino) N-cyclohexylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(21-14-8-2-1-3-9-14)24-22-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h4-7,10-14H,1-3,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTIMJNHQXUQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=C2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386053 | |
| Record name | ST50993593 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(fluoren-9-ylideneamino) N-cyclohexylcarbamate | |
CAS RN |
5548-89-0 | |
| Record name | ST50993593 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882105.png)
![3-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4882106.png)
![2-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B4882107.png)

![9-(benzylthio)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4882122.png)
![{4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone](/img/structure/B4882127.png)

![5-methoxy-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B4882136.png)
![17-(2-methoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4882143.png)
![2-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4882146.png)
![N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4882175.png)
![2-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4882185.png)
![methyl 4-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4882191.png)
![N-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4882201.png)